molecular formula C12H23N B13285321 N-cyclopropyl-4-propylcyclohexan-1-amine

N-cyclopropyl-4-propylcyclohexan-1-amine

Cat. No.: B13285321
M. Wt: 181.32 g/mol
InChI Key: RXIZFDOBOMYYKT-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-propylcyclohexan-1-amine: is an organic compound with the molecular formula C12H23N It is a cyclohexane derivative with a cyclopropyl group attached to the nitrogen atom and a propyl group attached to the fourth carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-propylcyclohexan-1-amine typically involves the following steps:

    Propylation: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopropyl-4-propylcyclohexan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and other electrophilic reagents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: N-cyclopropyl-4-propylcyclohexan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology and Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules targeting specific receptors or enzymes.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropyl and propyl groups contribute to the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include modulation of signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

    N-cyclopropylcyclohexan-1-amine: Lacks the propyl group, resulting in different chemical and biological properties.

    4-propylcyclohexan-1-amine: Lacks the cyclopropyl group, affecting its reactivity and applications.

Uniqueness: N-cyclopropyl-4-propylcyclohexan-1-amine is unique due to the presence of both cyclopropyl and propyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-cyclopropyl-4-propylcyclohexan-1-amine

InChI

InChI=1S/C12H23N/c1-2-3-10-4-6-11(7-5-10)13-12-8-9-12/h10-13H,2-9H2,1H3

InChI Key

RXIZFDOBOMYYKT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)NC2CC2

Origin of Product

United States

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